1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-
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Overview
Description
1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazole ring fused to a pyrimidine ring, with a methyl group at the 7-position and a phenylmethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol, and may require a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Used in various pharmacological applications.
Uniqueness
1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer therapy .
Properties
CAS No. |
143954-44-3 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-benzyl-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C13H12N4/c1-10-7-13-16-14-9-17(13)12(15-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI Key |
PGPXCCULVURNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=CN2C(=N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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